2-(4-Chlorophenoxy)propan-2-yl pyridine-3-carboxylate
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Overview
Description
2-(4-Chlorophenoxy)propan-2-yl pyridine-3-carboxylate is an organic compound that features a pyridine ring substituted with a carboxylate group and a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)propan-2-yl pyridine-3-carboxylate typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropane to form 2-(4-chlorophenoxy)-2-methylpropane. This intermediate is then reacted with pyridine-3-carboxylic acid under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)propan-2-yl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)propan-2-yl pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)propan-2-yl pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)propan-2-yl pyridine-3-carboxylate
- 2-(4-Bromophenoxy)propan-2-yl pyridine-3-carboxylate
- 2-(4-Methylphenoxy)propan-2-yl pyridine-3-carboxylate
Uniqueness
2-(4-Chlorophenoxy)propan-2-yl pyridine-3-carboxylate is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
CAS No. |
39892-00-7 |
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Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)propan-2-yl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO3/c1-15(2,19-13-7-5-12(16)6-8-13)20-14(18)11-4-3-9-17-10-11/h3-10H,1-2H3 |
InChI Key |
YXFZAIYWZSPAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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